1-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline
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Overview
Description
1-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an isoquinoline ring system fused with a dihydroimidazole moiety. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of isoquinoline derivatives with dihydroimidazole precursors under specific conditions. For example, the reaction of isoquinoline with 4,5-dihydro-1H-imidazole in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo substitution reactions at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
1-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurotransmission and potentially exhibiting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which lacks the dihydroimidazole moiety.
Quinoline: A structurally related compound with a single nitrogen atom in the ring system.
Benzimidazole: Contains a fused benzene and imidazole ring system.
Uniqueness
1-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline is unique due to the presence of both isoquinoline and dihydroimidazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications .
Properties
CAS No. |
63656-90-6 |
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Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline |
InChI |
InChI=1S/C12H11N3/c1-2-4-10-9(3-1)5-6-13-11(10)12-14-7-8-15-12/h1-6H,7-8H2,(H,14,15) |
InChI Key |
MYTRGMPNAUVEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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